7-(difluoromethyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
Preparation Methods
The synthesis of WAY-326109 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the biphenyl intermediate: This involves the coupling of a biphenyl compound with a suitable halide under palladium-catalyzed conditions.
Introduction of the thiazole ring: The biphenyl intermediate is then reacted with a thiazole derivative to introduce the thiazole ring.
Final coupling: The resulting compound is coupled with an amine derivative to form WAY-326109.
Industrial production methods for WAY-326109 are not widely documented, but they would likely involve optimization of the above synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
WAY-326109 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-326109 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of myeloid cell leukemia 1 (Mcl-1), a protein involved in cell survival.
Biology: It is used to investigate the role of glucocerebrosidase in cellular processes.
Industry: It may be used in the development of new drugs targeting Mcl-1 or glucocerebrosidase.
Mechanism of Action
WAY-326109 exerts its effects by inhibiting myeloid cell leukemia 1 (Mcl-1), a protein that plays a key role in cell survival by preventing apoptosis. By inhibiting Mcl-1, WAY-326109 promotes apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment . Additionally, it activates glucocerebrosidase, an enzyme involved in the breakdown of glucocerebroside, which may have implications for the treatment of Gaucher’s disease .
Comparison with Similar Compounds
WAY-326109 can be compared with other Mcl-1 inhibitors and glucocerebrosidase activators:
ABT-199: Another Mcl-1 inhibitor, but with a different molecular structure and mechanism of action.
GZ-793A: A glucocerebrosidase activator with a different chemical structure.
Navitoclax: An inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins, including Mcl-1, but with a broader target range.
WAY-326109 is unique in its dual role as both an Mcl-1 inhibitor and a glucocerebrosidase activator, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-(difluoromethyl)-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N6O/c25-17-8-6-15(7-9-17)13-32-14-18(11-28-32)30-24(34)19-12-29-33-21(22(26)27)10-20(31-23(19)33)16-4-2-1-3-5-16/h1-12,14,22H,13H2,(H,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGXXWWPSTYHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CN(N=C4)CC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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